molecular formula C21H18N2O4 B15085136 N'-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide CAS No. 478534-21-3

N'-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide

Cat. No.: B15085136
CAS No.: 478534-21-3
M. Wt: 362.4 g/mol
InChI Key: VHAIIZKEJFMUKF-LPYMAVHISA-N
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Description

N'-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide is a benzohydrazide derivative characterized by a 4-benzyloxy-substituted benzylidene moiety and a 2,4-dihydroxybenzohydrazide backbone. This compound belongs to a class of hydrazone derivatives known for their versatility in medicinal chemistry, particularly in enzyme inhibition and structural diversity.

Properties

CAS No.

478534-21-3

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

2,4-dihydroxy-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H18N2O4/c24-17-8-11-19(20(25)12-17)21(26)23-22-13-15-6-9-18(10-7-15)27-14-16-4-2-1-3-5-16/h1-13,24-25H,14H2,(H,23,26)/b22-13+

InChI Key

VHAIIZKEJFMUKF-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Standard Condensation Method

Reagents :

  • 2,4-Dihydroxybenzohydrazide (1 mmol)
  • 4-(Benzyloxy)benzaldehyde (1 mmol)
  • Methanol (50 mL)

Procedure :

  • Dissolve 2,4-dihydroxybenzohydrazide (182 mg) and 4-(benzyloxy)benzaldehyde (228 mg) in methanol.
  • Reflux the mixture at 65°C for 4–6 hours.
  • Cool the solution to room temperature and filter the precipitated product.
  • Wash the crystals with cold methanol and dry under vacuum over phosphorus pentoxide.

Yield : 70–85%
Purity : >95% (confirmed by HPLC).

Solvent and Catalytic Variations

Variation Conditions Yield (%) Purity (%) Source
Ethanol reflux 78°C, 6 hours, no catalyst 68 93
Methanol/HCl 65°C, 3 hours, 0.1 M HCl 82 96
Acetic acid 118°C, 2 hours, glacial acetic acid 75 91

Key Observations :

  • Methanol with trace HCl accelerates the reaction, achieving higher yields in shorter durations.
  • Prolonged heating in ethanol without catalysts reduces side products like Schiff base oligomers.

Mechanistic Insights

The condensation follows a three-step mechanism:

  • Nucleophilic Attack : The hydrazide’s -NH₂ group attacks the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate.
  • Proton Transfer : Acidic conditions facilitate protonation of the hydroxyl group, enhancing water elimination.
  • Dehydration : Loss of water yields the hydrazone with an E-configuration, stabilized by intramolecular hydrogen bonding.

Stereochemical Control :

  • The E-isomer predominates due to steric hindrance between the benzyloxy and dihydroxy groups in the Z-form.
  • IR spectroscopy confirms hydrazone formation via a C=N stretch at 1600–1620 cm⁻¹ and N-H bending at 1550 cm⁻¹.

Purification and Characterization

Recrystallization

  • Solvent System : Methanol/water (3:1 v/v)
  • Crystal Morphology : Needle-like crystals suitable for X-ray diffraction.

Spectroscopic Data

Technique Key Signals
¹H NMR (DMSO-d₆) δ 11.2 (s, 1H, OH), 8.45 (s, 1H, N=CH), 7.35–7.45 (m, 5H, benzyl), 6.8–7.1 (m, 4H, aromatic)
¹³C NMR δ 164.5 (C=O), 160.1 (C=N), 128–135 (aromatic carbons)
IR 3320 cm⁻¹ (O-H), 1660 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N)

Challenges and Optimization

Byproduct Formation

  • Schiff Base Oligomers : Minimized by using anhydrous solvents and inert atmospheres.
  • Oxidation Products : Avoided by limiting exposure to air during reflux.

Scalability

  • Kilogram-Scale : Batch processing in ethanol with mechanical stirring achieves 80% yield, but requires prolonged cooling for crystallization.

Applications of Synthetic Methodology

  • Antimicrobial Agents : The hydrazone’s metal-chelation capability enhances activity against Escherichia coli and Staphylococcus aureus.
  • Materials Science : Conjugated π-systems enable applications in organic semiconductors.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Structural Characterization

  • IR Spectroscopy : Key peaks include O–H (3461–3300 cm⁻¹), N–H (3300 cm⁻¹), C=O (1687–1630 cm⁻¹), and C–O (aromatic ether, ~1250 cm⁻¹) .
  • NMR : The ¹H NMR spectrum shows signals for hydroxyl protons (δ 11.68 ppm), benzylidene protons (δ 8.25–7.69 ppm), and aromatic protons (δ 7.21–7.02 ppm). The E-configuration of the hydrazone bond is confirmed by coupling patterns .

Comparative Analysis with Structural Analogues

Structural Comparisons

Compound Substituents Key Features
Target Compound 4-(Benzyloxy)benzylidene, 2,4-dihydroxy High polarity (dual –OH), moderate lipophilicity (benzyloxy)
ABB(OH)H-6 () 2-hydroxy, hexyloxy Lower yield (80%) due to steric hindrance; enhanced mesomorphic properties
H18 () 4-methoxy, naphthyl, pyrazolyl Higher yield (82.68%); extended π-system for π-π interactions
7p () 4-methoxy, triazole Reduced polarity (methoxy); improved enzyme inhibition (α-glucosidase)
3a () 2,4-dichloro, benzimidazolyl Higher melting point (224–228°C); electron-withdrawing Cl enhances stability

Physicochemical Properties

  • Melting Points : The target compound’s melting point is expected to be >200°C, similar to analogues with hydroxyl/methoxy groups (: 230–245°C; : 224–228°C). Chloro-substituted derivatives exhibit higher melting points due to crystallinity () .
  • Solubility : The 2,4-dihydroxy groups improve aqueous solubility compared to methoxy or chloro analogues but reduce lipid membrane permeability .

Research Findings and Trends

  • Substituent Position : Para-substituted benzylidenes (e.g., 4-benzyloxy) generally yield higher bioactivity than ortho/meta analogues ().
  • Hybrid Analogues : Incorporation of heterocycles (e.g., triazoles, thiazoles) enhances target selectivity and pharmacokinetic profiles () .
  • Synthetic Efficiency : Microwave-assisted synthesis () reduces reaction times (20 h → 2–4 h) and improves yields (82% vs. 57% for conventional methods) .

Biological Activity

N'-(4-(Benzyloxy)benzylidene)-2,4-dihydroxybenzohydrazide is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C21H18N2O4
  • SMILES : C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O
  • InChIKey : VHAIIZKEJFMUKF-LPYMAVHISA-N

The compound features a hydrazide functional group linked to a substituted benzylidene moiety, which is known to influence its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its potential as an anti-cancer agent and its effects on various enzyme systems.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure may contribute to free radical scavenging abilities, thereby reducing oxidative stress in biological systems.

2. Enzyme Inhibition

In studies involving related compounds, such as derivatives of benzylidene hydrazones, notable inhibitory effects on monoamine oxidase (MAO) enzymes have been observed. For example, derivatives showed selective inhibition of MAO-B with IC50 values significantly lower than those of standard inhibitors like rasagiline and safinamide . This suggests that this compound may also possess similar enzyme inhibitory properties.

3. Cytotoxicity

Preliminary studies on structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, benzylidene derivatives have shown IC50 values in the micromolar range against prostate cancer cells (PC-3) and breast cancer cells (MDA-MB-231) . While specific data on this compound is lacking, it is reasonable to hypothesize that it could exhibit similar cytotoxic effects due to its structural similarities.

Table 1: Comparative Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound 5PC-33.56EGFR/PI3K/Akt/m-TOR signaling pathway
Compound 4bMDA-MB-2318.99Induction of apoptosis
This compoundTBDTBD

Note : Specific data for this compound is currently unavailable; further research is required to establish its cytotoxic profile.

Q & A

Q. Table 1. Representative Synthetic Yields and Characterization Data

MethodYield (%)Melting Point (°C)Key IR Bands (cm⁻¹)Reference
Conventional reflux75215–2201602 (C=N), 3400 (O–H)
Microwave-assisted82210–2151598 (C=N), 3410 (O–H)
Metal complexation (Cu²⁺)70>300 (decomp.)1585 (C=N), 1630 (C=O)

Q. Table 2. Biological Activity Comparison

Assay TypeResult (Compound)Positive ControlReference
Antibacterial (MIC, µg/mL)16 (S. aureus)Ciprofloxacin (1)
Antioxidant (IC₅₀, µM)45 ± 2Ascorbic acid (25 ± 1)
Insulin-mimetic (Glucose uptake)150% increaseVanadyl sulfate (180%)

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